N-(4-methoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-methoxyphenylamine, 6-morpholino-4-pyrimidine, and imidazole-4-carboxylic acid. The reactions may involve:
Amidation: Coupling of the carboxylic acid with the amine group.
Cyclization: Formation of the imidazole ring.
Substitution: Introduction of the morpholino and pyrimidinyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide analogs: Compounds with similar structures but different substituents.
Other Imidazole Derivatives: Compounds with the imidazole core but different functional groups.
Uniqueness
This compound may have unique properties such as higher potency, selectivity, or stability compared to similar compounds.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-27-15-4-2-14(3-5-15)23-19(26)16-11-25(13-22-16)18-10-17(20-12-21-18)24-6-8-28-9-7-24/h2-5,10-13H,6-9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALCTWCEBYCBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.